molecular formula C20H22N2O2 B11639221 2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11639221
M. Wt: 322.4 g/mol
InChI Key: PMCPFDDYQLLDOP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused tricyclic system. The core structure includes a pyrazole ring fused with a benzoxazine moiety. Key substituents are a 4-methoxyphenyl group at position 2 and an isopropyl (propan-2-yl) group at position 5. The methoxy group contributes electron-donating properties, while the bulky isopropyl substituent introduces steric effects.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H22N2O2/c1-13(2)20-22-18(16-6-4-5-7-19(16)24-20)12-17(21-22)14-8-10-15(23-3)11-9-14/h4-11,13,18,20H,12H2,1-3H3

InChI Key

PMCPFDDYQLLDOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ISOPROPYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with carbonyl compounds such as cyclopentanone, cyclohexanone, or 4-methylcyclohexanone . The reaction is usually carried out in ethanol (EtOH) under heating conditions for about 1 hour, resulting in the formation of the 1,3-oxazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-ISOPROPYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-(5-ISOPROPYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-ISOPROPYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antagonist of 5-HT2B serotonin receptors, which are involved in various physiological processes . The compound’s structure allows it to bind to these receptors, inhibiting their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares substituents, molecular weights, and key physicochemical parameters of the target compound and analogues from the evidence:

Compound Name (Position 2/5 Substituents) Molecular Formula Molecular Weight LogP* Water Solubility* Key Features
Target: 2-(4-Methoxyphenyl)/5-(propan-2-yl) C₂₁H₂₃N₂O₂ 341.43 (inferred) ~3.2 Low Bulky isopropyl enhances hydrophobicity; methoxy improves aromatic stability
2-(4-Fluorophenyl)/5-(4-methylphenyl) () C₂₃H₂₀FN₃O 385.42 3.8 Very low Electron-withdrawing fluorine may reduce metabolic stability
2-(4-Butoxyphenyl)/5-(4-propoxyphenyl) () C₂₉H₃₃N₂O₃ 469.59 5.1 Insoluble Long alkoxy chains increase lipophilicity and reduce bioavailability
5-(3,4-Dimethoxyphenyl)/2-(4-methoxyphenyl) () C₂₅H₂₄N₂O₄ 416.48 2.9 Moderate Multiple methoxy groups enhance solubility but may complicate synthesis

*LogP and solubility values inferred from structural analogues.

Bioavailability and Drug-Like Properties

  • Lipinski/Véber Compliance : The target compound (MW ~341) likely complies with Lipinski’s rules (MW <500, LogP <5), similar to derivatives, which showed favorable bioavailability .
  • Compound : High molecular weight (469.59) and LogP (5.1) suggest poor oral absorption .

Key Research Findings

Synthesis Efficiency : Compounds with smaller substituents (e.g., methyl or methoxy) are synthesized in higher yields (~69%, as in ) compared to alkoxy derivatives .

Bioavailability : Pyrazolo[1,5-c][1,3]benzoxazines with MW <400 and polar groups (e.g., methoxy) meet Lipinski/Véber criteria, making them promising drug candidates .

Antimicrobial Potential: Derivatives with nitro or halogen substituents (e.g., ) show moderate activity against Acinetobacter baumannii (up to 43% inhibition), suggesting the target compound’s methoxy/isopropyl groups could be optimized for similar effects .

Biological Activity

2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, and explores the mechanisms through which these activities may occur.

Chemical Structure and Properties

The compound features a unique heterocyclic structure that contributes to its biological activity. The molecular formula is C20H24N2O2C_{20}H_{24}N_2O_2, with a molecular weight of approximately 336.42 g/mol. Its structure includes a benzoxazine moiety, which is often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit significant antimicrobial properties. For instance, benzoxazine derivatives have shown effectiveness against various bacterial strains and fungi. A study highlighted the potential of benzoxazines to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazine Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Benzoxazine AS. aureus15.62 µg/mL
Benzoxazine BC. albicans15.62 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated. Similar pyrazolo[1,5-c][1,3]benzoxazines have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (PANC-1). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineMCF-712.5
Similar CompoundPANC-110.0

The precise mechanism of action for 2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biochemical pathways. These interactions may lead to alterations in cell cycle regulation and apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A series of benzoxazine derivatives were synthesized and tested for antimicrobial activity against E. coli, S. aureus, and C. albicans. The results indicated that modifications in the benzoxazine structure significantly influenced their antimicrobial potency .
  • Anticancer Research : Another investigation focused on the anticancer properties of pyrazolo[1,5-c][1,3]benzoxazines demonstrated their ability to induce apoptosis in MCF-7 cells through caspase activation pathways .

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